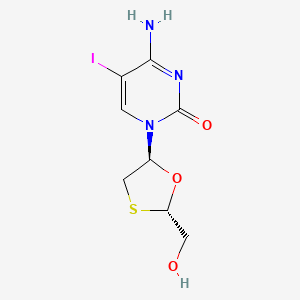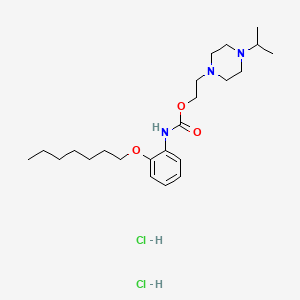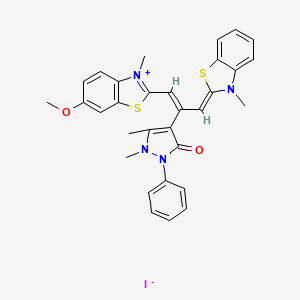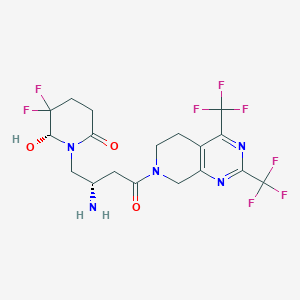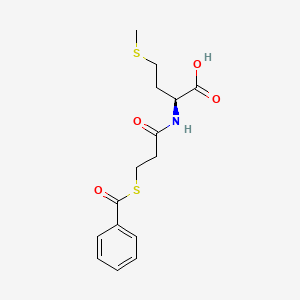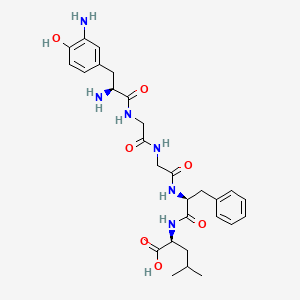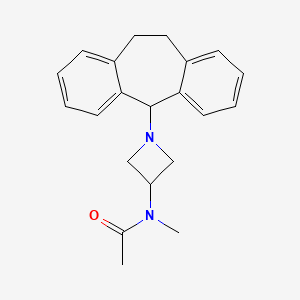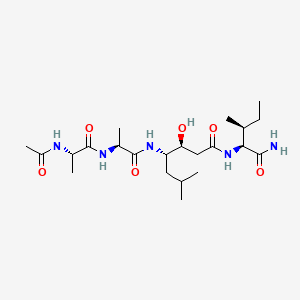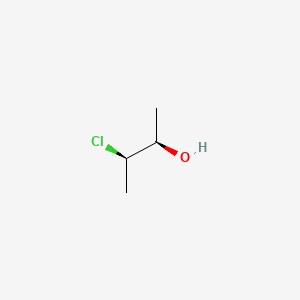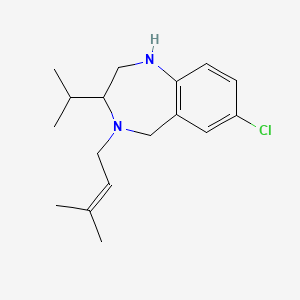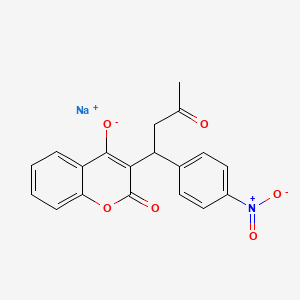
Acenocoumarol sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenocoumarol sodium is a coumarin derivative used as an anticoagulant. It is primarily employed in the prevention and treatment of thromboembolic diseases, such as deep vein thrombosis, pulmonary embolism, and myocardial infarction . This compound functions as a vitamin K antagonist, inhibiting the synthesis of vitamin K-dependent clotting factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acenocoumarol sodium is synthesized through a series of chemical reactions involving coumarin derivatives. The synthesis typically begins with the preparation of 4-hydroxycoumarin, which is then subjected to various chemical modifications to introduce the desired functional groups . The key steps in the synthesis include:
Aldol Condensation: This reaction involves the condensation of 4-hydroxycoumarin with an aldehyde to form a β-hydroxy ketone intermediate.
Reduction: The β-hydroxy ketone intermediate is reduced to form the corresponding alcohol.
Nitration: The alcohol is then nitrated to introduce a nitro group, resulting in the formation of acenocoumarol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Acenocoumarol sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted acenocoumarol derivatives .
Aplicaciones Científicas De Investigación
Acenocoumarol sodium has a wide range of scientific research applications, including:
Mecanismo De Acción
Acenocoumarol sodium exerts its anticoagulant effects by inhibiting vitamin K reductase, an enzyme responsible for the reduction of vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X), resulting in reduced thrombin generation and decreased clot formation . The molecular targets and pathways involved include the vitamin K cycle and the carboxylation of glutamate residues on clotting factors .
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: Another coumarin derivative with similar anticoagulant properties.
Phenprocoumon: A vitamin K antagonist used in Europe for anticoagulation.
Dicoumarol: An older anticoagulant with a similar mechanism of action.
Uniqueness of Acenocoumarol Sodium
This compound is unique in its pharmacokinetic properties, including a shorter half-life compared to warfarin, which allows for more precise control of anticoagulation . Additionally, this compound has been shown to have fewer drug interactions and a more predictable dose-response relationship .
Propiedades
Número CAS |
72756-65-1 |
|---|---|
Fórmula molecular |
C19H14NNaO6 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
sodium;3-[1-(4-nitrophenyl)-3-oxobutyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C19H15NO6.Na/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23;/h2-9,15,22H,10H2,1H3;/q;+1/p-1 |
Clave InChI |
MPRDFQJZNXOBJT-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
